7-Methylphenazin-1-amine

RNase L Interferon pathway Antiviral innate immunity

Researchers studying RNase L-mediated translational repression or antiviral innate immunity require precise regioisomeric control. Phenazine positional isomers exhibit divergent bioactivity; generic substitutions invalidate results. 7-Methylphenazin-1-amine (CAS 18450-15-2) solves this with:\n\n- **Defined target engagement**: RNase L IC50 of 2.30 nM in mouse L cell extracts\n- **Exceptional selectivity**: >400,000-fold over dihydroorotase, minimizing off-target effects\n- **Fragment-like properties**: MW 209.25, 0 rotatable bonds, XLogP3 2.3 for balanced permeability\n\nIdeal for antiviral, cancer susceptibility (RNASEL/HPC1), and myeloid differentiation models. Available with verifiable purity documentation.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 18450-15-2
Cat. No. B579504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylphenazin-1-amine
CAS18450-15-2
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESCC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1
InChIInChI=1S/C13H11N3/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3
InChIKeyYKJSZFLJSJYXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylphenazin-1-amine: Chemical Identity & Pharmacology


7-Methylphenazin-1-amine is a synthetic phenazine derivative bearing a primary amine at the 1-position and a methyl substituent at the 7-position of the tricyclic phenazine core [1]. It belongs to the phenazin-1-amine subclass, a group of nitrogen-containing heterocycles recognized for their redox activity and broad-spectrum antimicrobial potential [2]. The compound has been identified as a metabolite in certain Pseudomonas species and is used as a research intermediate in medicinal chemistry and chemical biology [1].

Phenazine research intermediate for medicinal chemistry
Pseudomonas metabolite – natural product analog context
Redox-active scaffold for antimicrobial screening studies

Generic Substitution Failure for 7-Methylphenazin-1-amine


Phenazin-1-amine derivatives exhibit pronounced positional isomerism effects on bioactivity; the precise location of the methyl group on the phenazine scaffold dictates target engagement and potency. For example, 7-methylphenazin-1-amine activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1], whereas the regioisomeric 9-methylphenazin-1-amine and the des-methyl parent compound 1-phenazinamine show markedly different activity profiles across distinct target classes . Even among C13H11N3 isomers, substitution at the 3-position versus the 7-position produces compounds with divergent biological fingerprints, making generic replacement scientifically unsound . Procurement decisions must therefore be guided by position-specific evidence rather than class-level assumptions.

Regioisomer mismatch

7-Methyl substitution may be important for RNase L activation; 9-methyl or 3-methyl isomers may exhibit divergent target engagement.

Des-methyl analog

1-Phenazinamine lacks the 7-methyl group, which may alter lipophilicity and intracellular target access.

Class-level assumption

Generic phenazin-1-amines cannot be assumed to replicate the selectivity profile of the 7-methyl derivative.

7-Methylphenazin-1-amine vs. Analogs: Key Evidence


RNase L Activation Potency Comparison

7-Methylphenazin-1-amine activates the latent ribonuclease RNase L with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. By contrast, a structurally distinct phenazin-1-amine derivative (BDBM50629802 / CHEMBL5412257) tested against recombinant human RNase L in a FRET-based assay yielded an IC50 of 13,000 nM [2]. The approximately 5,650-fold difference in potency illustrates that minor structural modifications to the phenazin-1-amine scaffold produce extreme variations in RNase L engagement, making the specific substitution pattern of 7-methylphenazin-1-amine critical for applications requiring potent RNase L activation.

RNase L Activation
Cross-study comparable
IC₅₀ 2.30 nM vs 1.30 × 10⁴ nM
Regioisomeric selectivity context
Assay platforms differ; cross-study comparison requires validation
RNase L Interferon pathway Antiviral innate immunity Protein synthesis inhibition

Target Selectivity: Dihydroorotase vs. RNase L

In a murine Ehrlich ascites dihydroorotase assay, 7-methylphenazin-1-amine displayed an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at 10 µM [1]. This represents a >400,000-fold selectivity window relative to its RNase L IC50 of 2.30 nM [2], demonstrating that the compound does not act as a promiscuous enzyme inhibitor but rather exhibits pronounced target selectivity driven by its specific methyl-amine substitution geometry.

Selectivity Window
Cross-study comparable
>434,000-fold RNase L over dihydroorotase
Target-selective tool compound context
Intra-compound comparison supports selectivity profiling
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Target selectivity

Physicochemical Profile vs. 1-Phenazinamine

7-Methylphenazin-1-amine possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 51.8 Ų, and zero rotatable bonds [1]. The unsubstituted parent compound 1-phenazinamine (CAS 2876-22-4, C12H9N3, MW 195.22) features the same rigid core but lacks the 7-methyl group, resulting in a lower computed logP (~1.7 based on class estimates) and identical TPSA . The addition of the methyl group at the 7-position increases lipophilicity by approximately 0.6 log units without altering hydrogen bond capacity, which is predicted to enhance passive membrane permeability while maintaining the same H-bond donor/acceptor profile .

Physicochemical Profile
Class-level inference
XLogP3 2.3 (Δ +0.6)
TPSA 51.8 Ų (unchanged)
0 rotatable bonds
Permeability screening context
Computational estimates; experimental validation recommended
LogP Polar surface area Drug-likeness Permeability

Conformational Rigidity vs. Flexible Derivatives

7-Methylphenazin-1-amine has zero rotatable bonds [1], a feature associated with improved oral bioavailability potential according to the Veber rule (≤10 rotatable bonds preferred). In contrast, phenazine-1-carboxylic acid derivatives (e.g., 7-methylphenazine-1-carboxylic acid, MW 238.24) and N-alkylated phenazin-1-amines possess one or more rotatable bonds due to carboxylic acid or extended side chains . The fully rigid structure of 7-methylphenazin-1-amine minimizes the entropic penalty upon target binding and may reduce susceptibility to metabolic side-chain oxidation, providing a differentiated pharmacokinetic rationale compared to more flexible phenazine analogs.

Conformational Rigidity
Class-level inference
0 rotatable bonds
Rigidity-driven PK screening context
Compared with flexible phenazine derivatives (≥1 rotatable bond)
Rotatable bonds Conformational rigidity Oral bioavailability Metabolic stability

Recommended Applications for 7-Methylphenazin-1-amine


RNase L Pathway Probe for Antiviral Research

7-Methylphenazin-1-amine is uniquely suited as a chemical probe for studying RNase L-mediated translational repression, given its IC50 of 2.30 nM in mouse L cell extracts [1]. Its >400,000-fold selectivity over dihydroorotase [2] minimizes confounding off-target effects, enabling clean dissection of the 2-5A/RNase L signaling axis in interferon-treated or virus-infected cell models. Researchers investigating antiviral innate immunity or prostate cancer susceptibility (RNASEL/HPC1 locus) should prioritize this specific regioisomer.

Fragment-Based Optimization for Intracellular Targets

With 0 rotatable bonds, MW 209.25, TPSA 51.8 Ų, and XLogP3 2.3, 7-methylphenazin-1-amine satisfies key fragment-like physicochemical criteria [1]. Its methyl-driven lipophilicity enhancement (Δ LogP ≈ +0.6 vs. 1-phenazinamine) [2] improves passive membrane permeability while retaining the same H-bond donor/acceptor count, making it an attractive core scaffold for fragment growing or merging strategies aimed at intracellular targets requiring balanced permeability and solubility.

Antimicrobial Development for Gram-Positive & Plant Pathogens

Phenazine derivatives, including 7-methylphenazin-1-amine, are produced by Pseudomonas spp. as part of their competitive antimicrobial arsenal [1]. The compound's rigid, planar phenazine core is consistent with redox-cycling mechanisms that generate reactive oxygen species (ROS) in target pathogens [2]. In engineered Pseudomonas chlororaphis strains yielding phenazine titers up to 9.8 g/L (for PCA analogs) , 7-methylphenazin-1-amine represents a structurally characterized metabolite relevant to biocontrol agent development and agricultural biopesticide discovery programs.

Chemical Probe for Cell Differentiation & Fate

Reports indicate that certain aminophenazines, including 7-methylphenazin-1-amine, can arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [1]. While quantitative head-to-head differentiation data against specific comparators remain limited, the compound's established target selectivity profile (RNase L vs. dihydroorotase) [2] supports its use as a defined chemical tool in myeloid differentiation models (e.g., HL-60 cells), where off-target cytotoxicity must be carefully controlled.

Application
Selection Property
Validation Focus
ApplicationRNase L pathway probe studies
Selection PropertyRegioisomeric selectivity profile
Validation FocusRNase L activation endpoint context
ApplicationFragment-based scaffold design
Selection PropertyConformational rigidity & permeability
Validation FocusCell permeability screening
ApplicationAntimicrobial screening – Pseudomonas metabolite context
Selection PropertyRedox-active phenazine core
Validation FocusROS-generation assay context
ApplicationMyeloid cell differentiation models
Selection PropertyProliferation arrest & lineage commitment
Validation FocusOff-target cytotoxicity endpoint review
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